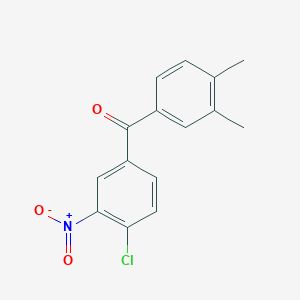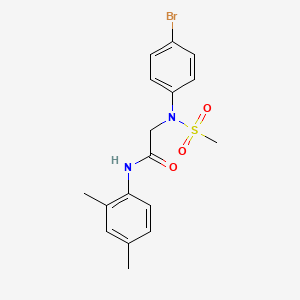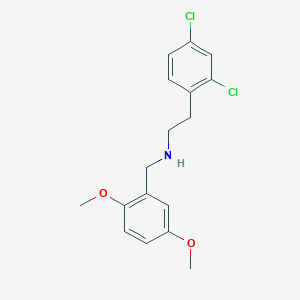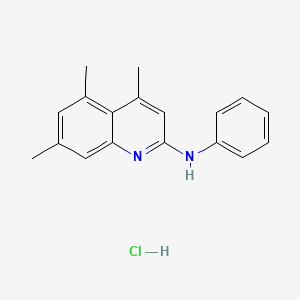
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone, also known as CNPDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CNPDM is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform.
作用機序
The mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules such as proteins and nucleic acids. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to bind to proteins such as bovine serum albumin and lysozyme, indicating that it may have potential as a protein probe.
Biochemical and Physiological Effects:
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating that it may have potential as an anti-cholinesterase agent. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is relatively easy to synthesize and has a high degree of stability, making it a useful tool for a wide range of research applications. However, one limitation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone. One promising area of research is in the development of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone-based fluorescent probes for use in live-cell imaging. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to identify its potential applications in various fields such as medicine and biotechnology. Finally, research is needed to explore the potential toxicity of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to develop strategies for minimizing its negative effects.
合成法
The synthesis of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone.
科学的研究の応用
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is in the development of fluorescent probes for imaging biological systems. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPJNKKSAWRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)

![cyclohexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5090301.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)
![6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B5090337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5090342.png)

![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)
